(6-Phenylpyridazin-3-yl) 2-nitrobenzoate
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Overview
Description
(6-Phenylpyridazin-3-yl) 2-nitrobenzoate is a chemical compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyridazine ring substituted with a phenyl group at the 6-position and a nitrobenzoate ester at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate typically involves the reaction of 6-phenylpyridazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Phenylpyridazin-3-yl) 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)
Major Products Formed
Oxidation: 6-Phenylpyridazin-3-yl 2-aminobenzoate
Reduction: 6-Phenylpyridazin-3-yl 2-nitrobenzoic acid
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(6-Phenylpyridazin-3-yl) 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-(Pyridin-2-yl)coumarins: Compounds with antioxidant and enzyme inhibition properties.
Triazole analogues: Compounds with potential pharmacological activities, including antibacterial and antifungal effects.
Uniqueness
(6-Phenylpyridazin-3-yl) 2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridazine ring with a phenyl group and a nitrobenzoate ester makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(6-phenylpyridazin-3-yl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-17(13-8-4-5-9-15(13)20(22)23)24-16-11-10-14(18-19-16)12-6-2-1-3-7-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPKDBZMIXYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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